molecular formula C30H32N2O8S B12861380 Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 609796-42-1

Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12861380
CAS No.: 609796-42-1
M. Wt: 580.6 g/mol
InChI Key: GQMGJFPMXDXTPY-WJTDDFOZSA-N
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Description

Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C30H32N2O8S and its molecular weight is 580.6 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-(3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole core substituted with various functional groups, including butoxy, ethoxy, and hydroxy groups. Its molecular formula is C25H30N2O6SC_{25}H_{30}N_2O_6S with a molecular weight of approximately 478.58 g/mol.

PropertyValue
Molecular FormulaC25H30N2O6SC_{25}H_{30}N_2O_6S
Molecular Weight478.58 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity
Studies have shown that derivatives of thiazole compounds can inhibit cancer cell proliferation. The presence of the butoxy and ethoxy groups may enhance the compound's ability to interact with cellular targets involved in cancer progression.

2. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been reported to possess broad-spectrum antibacterial and antifungal properties, making them candidates for further investigation in infectious disease treatment.

3. Enzyme Inhibition
The unique functional groups in the compound may allow it to act as an enzyme inhibitor. Research into similar thiazole derivatives has indicated their capacity to inhibit key enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

The biological activity of this compound is likely mediated through several mechanisms:

1. Interaction with Receptors and Enzymes
The compound may bind to specific receptors or enzymes due to its structural characteristics, leading to modulation of their activity. For instance, the hydroxy groups can form hydrogen bonds with active site residues, enhancing binding affinity.

2. Induction of Apoptosis
In cancer cells, compounds similar to this one have been shown to induce apoptosis through various signaling pathways. This effect may be attributed to the activation of caspases and other apoptotic factors.

3. Antioxidant Activity
Some studies suggest that thiazole derivatives exhibit antioxidant properties, which can protect cells from oxidative stress and damage, contributing to their overall therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

Case Study 1: Anticancer Effects
A study published in Journal of Medicinal Chemistry investigated a series of thiazole derivatives and found that certain modifications significantly enhanced their anticancer activity against various cell lines (e.g., MCF7 and HeLa) .

Case Study 2: Antimicrobial Activity
Research published in Antibiotics demonstrated that thiazole-based compounds exhibited potent antimicrobial effects against Gram-positive and Gram-negative bacteria, suggesting a promising avenue for developing new antibiotics .

Case Study 3: Enzyme Inhibition
A recent study highlighted the enzyme inhibitory potential of thiazole derivatives on key metabolic enzymes involved in glucose metabolism, indicating possible applications in diabetes management .

Properties

CAS No.

609796-42-1

Molecular Formula

C30H32N2O8S

Molecular Weight

580.6 g/mol

IUPAC Name

ethyl 2-[(3E)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-ethoxy-4-hydroxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H32N2O8S/c1-5-8-15-40-20-12-9-18(10-13-20)25(34)23-24(19-11-14-21(33)22(16-19)38-6-2)32(28(36)26(23)35)30-31-17(4)27(41-30)29(37)39-7-3/h9-14,16,24,33-34H,5-8,15H2,1-4H3/b25-23+

InChI Key

GQMGJFPMXDXTPY-WJTDDFOZSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)O)OCC)/O

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC(=C(C=C4)O)OCC)O

Origin of Product

United States

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